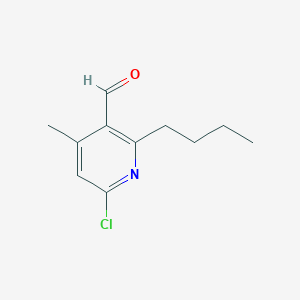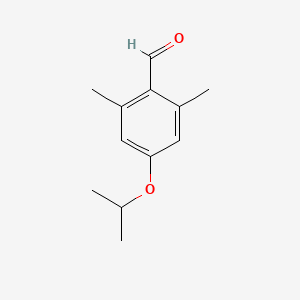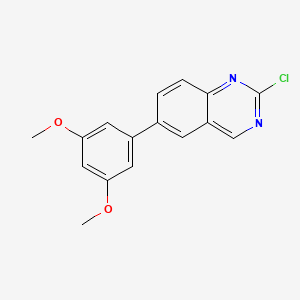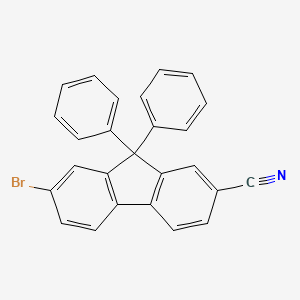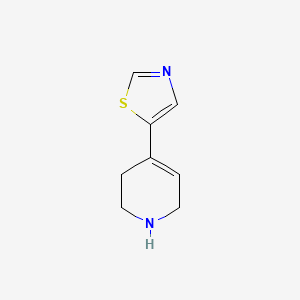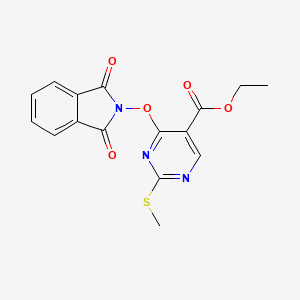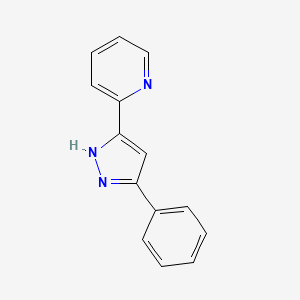
2-(3-phenyl-1H-pyrazol-5-yl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Light-Emitting Devices (OLEDs)
2-(3-phenyl-1H-pyrazol-5-yl)pyridine has been utilized in the field of organic electronics, specifically in the development of organic light-emitting devices (OLEDs). A study by Su et al. (2021) demonstrated the synthesis of pyrazol-pyridine ligands, including 2-(3-phenyl-1H-pyrazol-5-yl)pyridine, for the creation of orange-red iridium(III) complexes. These complexes were used as emitters in OLEDs, achieving high performance with a maximum luminance of 24,188 cd m−2 and an external quantum efficiency of 30.65%. This research highlights the potential of 2-(3-phenyl-1H-pyrazol-5-yl)pyridine in enhancing the performance of OLEDs (Su et al., 2021).
Anticancer Research
In the realm of medicinal chemistry, 2-(3-phenyl-1H-pyrazol-5-yl)pyridine has been explored for its anticancer properties. Alam et al. (2017) designed and synthesized a series of compounds including 2-(3-phenyl-1H-pyrazol-5-yl)pyridine derivatives. These compounds were evaluated for their cytotoxic activity against various human cancer cell lines. The study found that some derivatives exhibited moderate to significant cytotoxicity, highlighting the potential of these compounds as anticancer agents (Alam et al., 2017).
Crystal Structure Analysis
2-(3-phenyl-1H-pyrazol-5-yl)pyridine has also been studied for its crystallographic properties. Dong and You (2008) analyzed the crystal structure of a compound containing 2-(3-phenyl-1H-pyrazol-5-yl)pyridine. The study provided insights into the molecular geometry and hydrogen bonding patterns, contributing to a better understanding of the structural aspects of pyrazol-pyridine derivatives (Dong & You, 2008).
Propriétés
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-6-11(7-3-1)13-10-14(17-16-13)12-8-4-5-9-15-12/h1-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJNRVWBLNFTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3242865.png)


